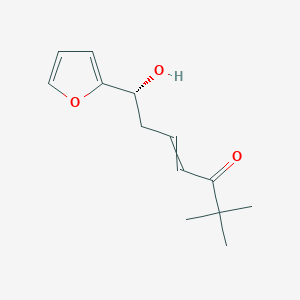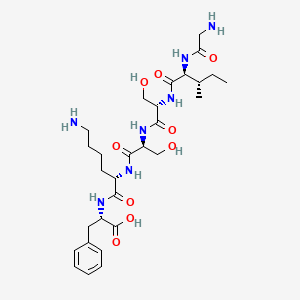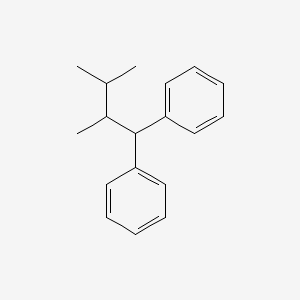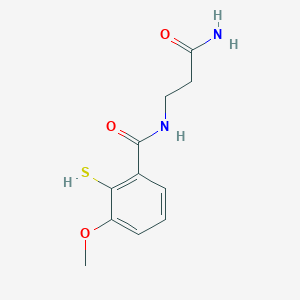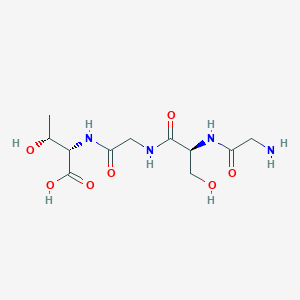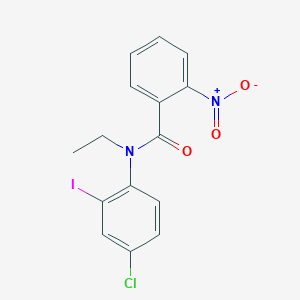
N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide is a chemical compound characterized by the presence of chloro, iodo, ethyl, and nitro functional groups attached to a benzamide core
Métodos De Preparación
The synthesis of N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a benzamide derivative followed by halogenation and subsequent ethylation. The reaction conditions often require the use of strong acids, bases, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reactions to enhance yield and purity, utilizing large-scale reactors and continuous flow processes.
Análisis De Reacciones Químicas
N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions, often using reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, can convert the nitro group to an amine.
Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme interactions and binding affinities.
Industry: It can be utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to active sites, potentially inhibiting or modulating the activity of the target. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
N-(4-Chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide can be compared with similar compounds such as:
N-(4-Chloro-2-iodophenyl)-N-methylcinnamamide: This compound shares the chloro and iodo substituents but differs in the presence of a cinnamamide group instead of a nitrobenzamide.
N-(4-Chloro-2-iodophenyl)-2-methanesulfonylacetamide: This compound has a methanesulfonyl group, which imparts different chemical properties and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological activities.
Propiedades
Número CAS |
826991-66-6 |
|---|---|
Fórmula molecular |
C15H12ClIN2O3 |
Peso molecular |
430.62 g/mol |
Nombre IUPAC |
N-(4-chloro-2-iodophenyl)-N-ethyl-2-nitrobenzamide |
InChI |
InChI=1S/C15H12ClIN2O3/c1-2-18(14-8-7-10(16)9-12(14)17)15(20)11-5-3-4-6-13(11)19(21)22/h3-9H,2H2,1H3 |
Clave InChI |
DNRCEULGUYPUQS-UHFFFAOYSA-N |
SMILES canónico |
CCN(C1=C(C=C(C=C1)Cl)I)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


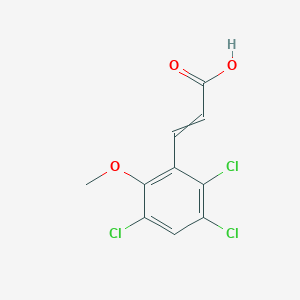
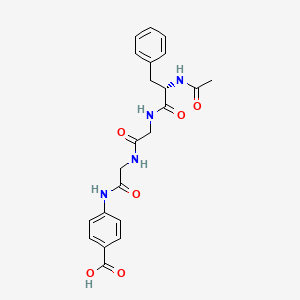
![N-{2-[Benzoyl(chloro)amino]ethyl}-N-phenylbenzamide](/img/structure/B14212016.png)
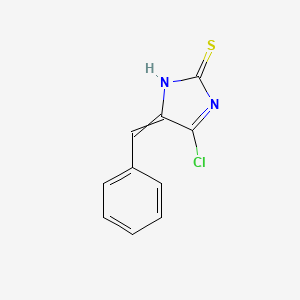

![1H-Pyrazolo[4,3-c]isoquinoline, 1,3-dimethyl-5-(3-methyl-2-thienyl)-](/img/structure/B14212039.png)
![Benzonitrile, 2-chloro-4-[[2-(dimethylamino)ethyl]methylamino]-](/img/structure/B14212057.png)
![3-Hexyl-4-[6-(4-methoxyphenoxy)hexyl]thiophene](/img/structure/B14212064.png)
![6-{4-[5-(4-Methylphenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]-2,4-dihydro-3H-pyrazol-3-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14212065.png)
